Gamma-nonalactona
Descripción general
Descripción
Gamma-nonalactone (also known as G-NL) is a naturally occurring compound found in a variety of plant species. It has been used in scientific research for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Agente aromatizante para la industria alimentaria
La gamma-nonalactona es un componente de sabor significativo del coco . Imparte un aroma fuerte, dulce y a coco, lo que la convierte en una opción popular como agente aromatizante en la industria alimentaria .
Descriptor de aroma en la industria vitivinícola
En la industria vitivinícola, la this compound se asocia con los descriptores de aroma a coco, dulce y frutas de hueso . Es ubicua en el vino, particularmente se han encontrado concentraciones altas en vinos tintos y vinos blancos dulces .
Compuesto odorífero activo en la industria arrocera
La this compound ha sido identificada como uno de los importantes compuestos odoríferos activos en el arroz fresco sin aroma . Contribuye al aroma único del arroz, mejorando la experiencia sensorial general .
Cebo atrayente para el control de plagas
La this compound es un posible cebo atrayente multi-específico para plagas de gorgojos del grano . Esta aplicación es particularmente útil en la industria agrícola para el control de plagas .
Patrón de referencia en química analítica
En química analítica, la this compound se puede utilizar como un patrón de referencia analítico para la identificación y cuantificación del analito en varias muestras . Esto es particularmente útil en el análisis de cromatografía de gases-olfatometría (GC-O) y cromatografía de gases-espectrometría de masas (GC-MS)
Mecanismo De Acción
Target of Action
Gamma-nonalactone, also known as gamma-Nonanolactone, is an organic compound with the formula cyclo-O=COCHRCH2CH2 . It is a weakly volatile liquid that is colorless when pure, but typical samples are not . It is one of several gamma lactones, most of which have fruity scents and several are used commercially . .
Mode of Action
It is known that gamma-nonalactone is associated with coconut, sweet, and stone fruit aroma descriptors . This suggests that it may interact with olfactory receptors to produce these scent perceptions.
Biochemical Pathways
Gamma-nonalactone is mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids . The synthesis is accomplished by free-radical addition of methyl acrylate and n-hexanol . A Dean–Stark trap filled with water and n-hexanol is used to remove the methanol generated during the process .
Pharmacokinetics
It is known that gamma-nonalactone is a weakly volatile liquid , suggesting that it could be absorbed through inhalation.
Result of Action
It is known that gamma-nonalactone is associated with coconut, sweet, and stone fruit aroma descriptors , suggesting that it may have effects on olfactory perception.
Action Environment
Environmental factors can influence the action, efficacy, and stability of gamma-nonalactone. For example, viticultural factors, the yeast strain used for fermentation, or the type/extent of oak influence utilized in winemaking can influence the presence and concentration of gamma-nonalactone .
Safety and Hazards
Direcciones Futuras
Gamma-nonalactone is a valuable lactone for perfumes and its production has been extensively studied . It is also a potential multi-species attractant lure for grain beetle pests . Future research could focus on its impact on New Zealand Pinot noir aroma and its biosynthesis from carbohydrates or renewable lipids .
Análisis Bioquímico
Biochemical Properties
It is known that it is an organic compound and is one of several gamma lactones
Cellular Effects
Recent studies demonstrated the repellent effect of γ-octalactone, a similar compound, on adult female Culex pipiens quinquefasciatus . Repellent effects of other four aliphatic lactones were also found in larvae of the same species and Aedes aegypti . In addition, some aliphatic lactones were found to have a larvicidal effect in both species .
Molecular Mechanism
It is known that the synthesis of γ-nonalactone can be accomplished by free-radical addition of methyl acrylate and n-hexanol . A Dean–Stark trap filled with water and n-hexanol was used to remove the methanol generated during the process .
Temporal Effects in Laboratory Settings
It is known that γ-nonalactone is a linear aliphatic lactone ubiquitous in wine, associated with coconut, sweet, and stone fruit aroma descriptors . A model wine calibration, with concentrations of γ-nonalactone from 0 to 100 µg L−1, was shown to have excellent linearity (R2 > 0.99), reproducibility (0.72%), and repeatability (0.38%) .
Dosage Effects in Animal Models
The dosage effects of Gamma-nonalactone in animal models are not well-documented. It is known that γ-dodecalactone, a similar compound, showed the best larvicidal effect with an LC 50 of 12.85 and 12.03 ppm for Ae. aegypti and Cx. pipiens quinquefasciatus, respectively . On the other hand, γ-nonalactone and δ-nonalactone did not show toxicological effects at the doses evaluated in both species .
Metabolic Pathways
It is known that the innate ability of Ashbya gossypii for de novo production of γ-lactones from glucose was evaluated and improved . By means of metabolic engineering, key enzymatic steps involved in their production were elucidated .
Transport and Distribution
It is known that γ-nonalactone is a weakly volatile liquid
Subcellular Localization
Propiedades
IUPAC Name |
5-pentyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALYTRUKMRCXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034229 | |
Record name | gamma-Nonanolactone | |
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Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour | |
Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |
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Record name | gamma-Nonalactone | |
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Record name | gamma-Nonalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C. | |
Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
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Solubility |
Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol) | |
Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
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Record name | gamma-Nonalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.958-0.966 at 25 °C, 0.958-0.966 | |
Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
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Record name | gamma-Nonalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Color/Form |
Colorless to slightly yellow liquid | |
CAS No. |
104-61-0, 82373-92-0, 57084-16-9 | |
Record name | (±)-γ-Nonalactone | |
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Record name | Dihydro-5-pentyl-2(3H)-furanone | |
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Record name | NSC46099 | |
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Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |
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Record name | gamma-Nonanolactone | |
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Record name | .GAMMA.-NONALACTONE | |
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Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is gamma-Nonalactone perceived differently in various matrices?
A1: Studies have shown that the perceived aroma of gamma-Nonalactone can shift based on the surrounding matrix. For example, in apricots, its low odor activity value (OAV) results in a less pronounced contribution to the overall aroma profile. [] Conversely, in Chardonnay wines, it has been linked to oak-related sensory attributes. [] This highlights the complexity of aroma perception and the interplay of different volatile compounds.
Q2: What are the natural sources of gamma-Nonalactone?
A2: Gamma-Nonalactone is naturally present in various fruits, including peaches and apricots. [, ] It is also found in certain types of wines, such as Chardonnay and Botrytis-affected wines. [, , , ]
Q3: How does gamma-Nonalactone contribute to the flavor of beef?
A3: Research suggests that gamma-Nonalactone, alongside gamma-Octalactone, plays a role in the desirable flavor profile of Wagyu beef. The presence of oxygen during storage was found to be crucial for the development of these lactones in the meat. []
Q4: Can gamma-Nonalactone be produced through fermentation?
A4: Yes, certain yeast strains like Sporidiobolus salmonicolor are known to produce gamma-Nonalactone during fermentation, contributing to the peach-like aroma of the culture media. [] This microbial production offers a potential alternative to obtaining this flavor compound from natural sources.
Q5: What is the chemical formula and molecular weight of gamma-Nonalactone?
A5: Gamma-Nonalactone has the chemical formula C9H16O2 and a molecular weight of 156.22 g/mol. [, ]
Q6: Are there different enantiomers of gamma-Nonalactone, and do they have different aroma properties?
A6: Yes, gamma-Nonalactone exists as two enantiomers: (R)-gamma-Nonalactone and (S)-gamma-Nonalactone. These enantiomers can exhibit different aroma thresholds and contribute to distinct flavor nuances. [] For instance, in red and botrytized wines, the (R)-enantiomer of gamma-Nonalactone was found to be more prevalent than the (S)-enantiomer. []
Q7: Can gamma-Nonalactone be synthesized chemically?
A7: Yes, various synthetic methods have been developed for producing gamma-Nonalactone. One approach involves a multi-step process starting from n-hexanol and acrylic acid, utilizing a heating reactor and specific catalysts and driers to enhance yield and minimize side reactions. []
Q8: What analytical techniques are commonly employed for the identification and quantification of gamma-Nonalactone?
A8: Several analytical methods are used to analyze gamma-Nonalactone. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for identification and quantification, often combined with extraction techniques like Solid-Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE). [, , , ] Other techniques include Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) for assessing odor activity and sensory contribution. [, , , ]
Q9: Beyond its use as a flavoring agent, are there other potential applications of gamma-Nonalactone?
A9: Research suggests that gamma-Nonalactone, combined with other aroma compounds, could potentially act as a feed attractant in aquaculture. This application has been explored in zebrafish, where specific flavor combinations showed promising results in enhancing feed intake and promoting growth. []
Q10: Could gamma-Nonalactone play a role in masking unwanted odors?
A10: Some research suggests that gamma-Nonalactone, along with other compounds, could be incorporated into compositions designed to combat or mask unpleasant odors, particularly those arising during laundry processes. []
Q11: How does gamma-Nonalactone contribute to the flavor profile of beer?
A11: In beer, gamma-Nonalactone is often associated with staling flavors that develop during aging. Its concentration, along with other staling compounds like beta-Damascenone, can be influenced by factors such as pH and storage conditions. []
Q12: Does the use of lipoxygenase-less (LOX-less) barley malt affect the levels of gamma-Nonalactone in beer?
A12: Studies have shown that beers brewed using LOX-less barley malt tend to contain lower concentrations of gamma-Nonalactone, particularly after aging, compared to beers brewed with conventional barley malt. [] This suggests that LOX-less barley malt could contribute to improved flavor stability in beer.
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